L-Lysylglycylglycyl-L-phenylalanyl-L-methionine
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Overview
Description
L-Lysylglycylglycyl-L-phenylalanyl-L-methionine is a synthetic peptide composed of five amino acids: lysine, glycine, glycine, phenylalanine, and methionine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysylglycylglycyl-L-phenylalanyl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Lysylglycylglycyl-L-phenylalanyl-L-methionine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters or maleimides are often used for conjugation reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with attached functional groups.
Scientific Research Applications
L-Lysylglycylglycyl-L-phenylalanyl-L-methionine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic peptide in drug development.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Lysylglycylglycyl-L-phenylalanyl-L-methionine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or other proteins. The peptide’s structure allows it to bind to these targets, potentially modulating their activity or function. The pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic activity, receptor binding, and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
L-Alanylglycylglycyl-L-phenylalanyl-L-methionine: Similar structure but with alanine instead of lysine.
L-Lysylglycylglycyl-L-tyrosyl-L-methionine: Similar structure but with tyrosine instead of phenylalanine.
L-Lysylglycylglycyl-L-phenylalanyl-L-leucine: Similar structure but with leucine instead of methionine.
Uniqueness
L-Lysylglycylglycyl-L-phenylalanyl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of lysine and methionine residues can influence the peptide’s solubility, stability, and reactivity, making it suitable for various applications in research and industry.
Properties
CAS No. |
569348-38-5 |
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Molecular Formula |
C24H38N6O6S |
Molecular Weight |
538.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C24H38N6O6S/c1-37-12-10-18(24(35)36)30-23(34)19(13-16-7-3-2-4-8-16)29-21(32)15-27-20(31)14-28-22(33)17(26)9-5-6-11-25/h2-4,7-8,17-19H,5-6,9-15,25-26H2,1H3,(H,27,31)(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t17-,18-,19-/m0/s1 |
InChI Key |
WWEDGRCYXPWAET-FHWLQOOXSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
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